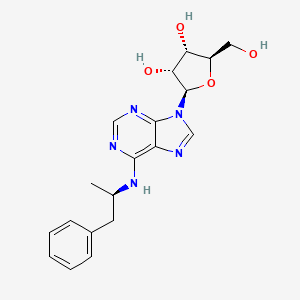

(R)-N-(1-Methyl-2-phenylethyl)adenosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Adenosine Receptor Agonist and Its Effects

(R)-N-(1-Methyl-2-phenylethyl) adenosine, often referred to as R-PIA, is recognized for its role as an adenosine receptor agonist. It demonstrates both negative chronotropic activity, which affects the heart rate, and coronary vasodilator activity. These actions are believed to be mediated through the interaction with adenosine receptor subtypes A1 and A2. A particular study highlights the selective antagonism of R-PIA's negative chronotropic activity in isolated rat hearts by PD 116,948, a selective A1 adenosine receptor ligand (Haleen, Steffen, & Hamilton, 1987).

Modification of Adenosine Analogues

Research into ribose-modified adenosine analogues, including R-PIA, has been conducted to explore their binding to adenosine A1 and A2 receptors and their effects on the central nervous system and cardiovascular system. Modifications at N9 of these analogues have been shown to significantly influence their affinity for adenosine receptors, with only minor modifications at C5' and C3' maintaining potent binding (Taylor et al., 1986).

Anti-inflammatory Effects

R-PIA has been studied for its potential anti-inflammatory effects. In experiments involving carrageenan-induced pleural inflammation in rats, R-PIA, along with other adenosine receptor agonists, inhibited various parameters of the inflammatory response. This inhibition correlated better with binding to the A1 receptor rather than the A2 receptor. These findings suggest that adenosine receptor agonists, including R-PIA, could be useful in studying inflammatory processes (Schrier, Lesch, Wright, & Gilbertsen, 1990).

Molecular Studies and Ligand Binding

Molecular studies involving 1'-C-methyl analogues of adenosine and selective adenosine A1 receptor agonists like R-PIA have been conducted to investigate the subdomain that binds the ribose moiety. It was found that the 1'-C-methyl modification in adenosine resulted in a decrease of affinity at A1 and A2 receptors. However, when combined with N6 substitutions that induce high potency and selectivity at A1 receptors, the high affinity was partially restored, and the selectivity was increased (Cappellacci et al., 2002).

Vasodilation Effects in Human Uterine Arteries

The relaxing effects of R-PIA have been investigated in human uterine arteries. It was found that R-PIA, along with other adenosine receptor agonists, relaxed isolated uterine arteries with intact endothelium. This vasodilation effect is thought to be endothelium-independent and possibly mediated via the A2 receptor. The study also observed decreased intracellular calcium in human uterine arterial cell culture after administration of adenosine, suggesting a mechanism for uterine artery relaxation (Tsai, Lea, Chiang, & Huang, 1996).

Mécanisme D'action

In mechanistic studies, L-PIA reversed the drop in circulating neutrophil count which occurred within 15 minutes after carrageenan injection, suggesting that L-PIA may inhibit adhesion of the cells to the endothelium . The effects of L-PIA on several parameters of rat neutrophil function were determined. Enzyme release, O − 2, TXB 2, and LTB 4 production were monitored in response to FMLP and opsonized zymosan (SOZ) stimulation .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGCFBBHQEQQH-SSFGXONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926443 | |

| Record name | (-)-(Phenylisopropyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

38594-96-6 | |

| Record name | (-)-PIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38594-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-(1-methyl-2-phenylethyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(Phenylisopropyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(1-methyl-2-phenylethyl)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-PIA interact with adenosine receptors?

A1: L-PIA binds with high affinity to adenosine receptors, primarily the A1 subtype [, , , ]. This binding triggers a cascade of intracellular events, leading to various physiological responses.

Q2: What are the downstream effects of L-PIA binding to A1 adenosine receptors?

A2: Activation of A1 adenosine receptors by L-PIA generally leads to inhibitory effects on cellular functions. These include:

- Inhibition of Adenylyl Cyclase Activity: L-PIA binding to A1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels [, , ].

- Hyperpolarization of Neuron Membranes: L-PIA promotes the opening of potassium channels, leading to membrane hyperpolarization and a decrease in neuronal excitability [].

- Modulation of Neurotransmitter Release: L-PIA inhibits the release of various neurotransmitters, including glutamate, acetylcholine, and noradrenaline [, , ].

Q3: Does L-PIA interact with other receptor subtypes besides A1?

A3: While L-PIA exhibits high selectivity for A1 receptors, research suggests it can interact with A2 receptors at higher concentrations, albeit with lower potency compared to A1 [, , , ].

Q4: What is the molecular formula and weight of L-PIA?

A4: The molecular formula of L-PIA is C19H23N5O4, and its molecular weight is 385.42 g/mol.

Q5: Is there any spectroscopic data available for L-PIA?

A5: While specific spectroscopic data for L-PIA is not provided in the provided research, researchers routinely utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized L-PIA.

Q6: How do structural modifications of L-PIA influence its activity?

A6: Research indicates that the stereochemistry of the phenylisopropyl group is crucial for L-PIA's activity. L-PIA exhibits significantly higher potency than its D-isomer (D-PIA) at A1 receptors, highlighting the importance of stereospecificity in receptor binding [, , , ].

Q7: Are there any other structural modifications that impact L-PIA's potency or selectivity?

A7: While specific structure-activity relationships are not extensively explored in the provided research, modifications to the adenosine moiety or the N6 substituent can potentially impact L-PIA's binding affinity, selectivity for different adenosine receptor subtypes, and metabolic stability.

Q8: What are the main pharmacological effects of L-PIA?

A8: L-PIA primarily exhibits:

- Sedative Effects: It reduces locomotor activity and induces sedation in animal models [, , ].

- Anticonvulsant Effects: It protects against seizures induced by various convulsants in animal models [, ].

- Cardiovascular Effects: It decreases heart rate and blood pressure in animal models [, ].

- Hypothermic Effects: It lowers body temperature in animal models [, ].

- Antinociceptive Effects: It exhibits analgesic properties in animal models of pain [, ].

Q9: What about the pharmacodynamics (PD) of L-PIA?

A9: The pharmacodynamics of L-PIA are characterized by its interactions with adenosine receptors and the subsequent downstream effects. The duration of action and intensity of effects are likely influenced by factors like dose, route of administration, and individual variability.

Q10: What in vitro models are used to study L-PIA?

A10: Researchers utilize various in vitro models to investigate L-PIA's effects, including:

- Isolated Tissue Preparations: These allow for studying L-PIA's effects on specific tissues like the ileum, vas deferens, and coronary arteries [, , , ].

- Cell Culture Systems: Researchers utilize cell lines like DDT1 MF-2 smooth muscle cells to investigate L-PIA's effects on receptor binding, signal transduction, and cellular function [, , ].

Q11: What animal models are used to study L-PIA's effects?

A11: Researchers utilize various animal models, primarily rodents, to investigate L-PIA's effects in vivo. These models allow for assessing L-PIA's impact on:

- Behavior: Locomotor activity, sedation, and anxiety-like behavior [, , ].

- Seizure Susceptibility: Protection against seizures induced by various convulsants [, ].

- Pain Perception: Antinociceptive effects in models like the formalin test [, ].

- Cardiovascular Function: Changes in blood pressure and heart rate [, ].

- Body Temperature: Hypothermic effects [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)

![2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide](/img/structure/B1681213.png)